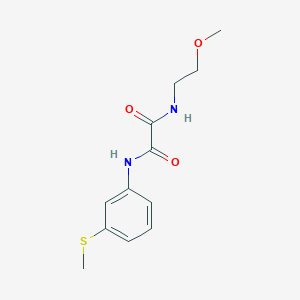

N1-(2-methoxyethyl)-N2-(3-(methylthio)phenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

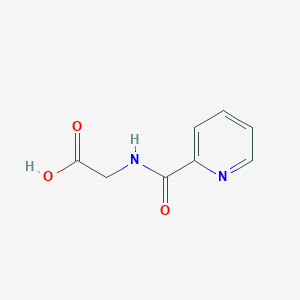

N1-(2-methoxyethyl)-N2-(3-(methylthio)phenyl)oxalamide, also known as MET, is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields. MET is a small molecule with a molecular weight of 305.4 g/mol and a chemical formula of C15H18N2O3S.

Applications De Recherche Scientifique

Synthesis and Molecular Structure

- A novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides offers a one-pot synthetic approach, applicable to the synthesis of anthranilic acid derivatives and oxalamides. This method is operationally simple and high yielding, presenting a new formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Electrocatalytic Applications

- Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-Oxyl (PINO), and related N-Oxyl species are reviewed for their electrochemical properties and use in electrosynthetic reactions. N-Oxyl compounds undergo facile redox reactions at electrode surfaces, mediating a wide range of electrosynthetic reactions and providing insights into the structural properties and mechanisms of chemical and electrochemical catalysis (Nutting, Rafiee, & Stahl, 2018).

Photophysical and Optoelectronic Properties

- The electronic properties of neutral and charged two-photon absorbing squaraines for fluorescence bioimaging application were analyzed. These compounds exhibit significant two-photon absorption cross sections, suggesting their potential as fluorescent probes for bioimaging (Chang et al., 2019).

Crystallization and Material Properties

- The effect of thermal history on the fast crystallization of Poly(l-Lactide) with soluble-type nucleators and shear flow was investigated, revealing that N1,N1ʹ-(ethane-1,2-diyl)bis(N2-phenyloxalamide) (OXA) significantly promotes the crystallization process of PLLA/OXA samples under shear flow (Shen et al., 2016).

Nonlinear Optical Properties

- New organotellurium compounds containing azomethine and azo groups under continuous wave (CW) laser illumination were synthesized, and their nonlinear optical (NLO) properties were studied. These compounds exhibit self-defocusing nonlinearity and good optical power limiting, suggesting their potential for NLO applications (Saadon, Ali, & Al-Fregi, 2014).

Mécanisme D'action

Mode of Action

Similar compounds have been shown to inhibit dna synthesis and induce apoptosis .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to accurately summarize the biochemical pathways affected by N1-(2-methoxyethyl)-N2-(3-(methylthio)phenyl)oxalamide. Based on its structural similarity to other purine nucleoside analogs, it may impact pathways related to dna synthesis and cell death .

Result of Action

Similar compounds have been shown to have antitumor activity, potentially through the inhibition of dna synthesis and induction of apoptosis .

Propriétés

IUPAC Name |

N-(2-methoxyethyl)-N'-(3-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-17-7-6-13-11(15)12(16)14-9-4-3-5-10(8-9)18-2/h3-5,8H,6-7H2,1-2H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGHRYGFVOUYGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NC1=CC(=CC=C1)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(Difluoromethyl)phenyl]prop-2-enamide](/img/structure/B2747023.png)

![(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B2747028.png)

![(5-methylpyrazin-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2747031.png)

![N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2747032.png)